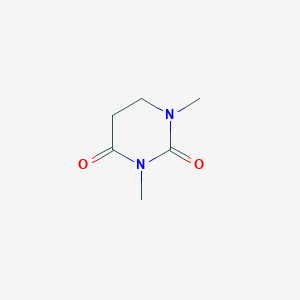
8-methylquinolin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methylquinolin-3-amine dihydrochloride is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Quinoline, a related compound, is known to have versatile applications in the fields of industrial and synthetic organic chemistry, and plays a major role in medicinal chemistry .
Mode of Action
Quinoline-based compounds are known to interact with their targets through various mechanisms, including interference with the ability of certain parasites to break down and digest hemoglobin .
Biochemical Pathways
Quinoline and its derivatives are known to be involved in a wide range of biological and pharmaceutical activities .
Result of Action
Quinoline-based compounds are known to have various biological and pharmaceutical effects .
Action Environment
The synthesis and side effects of quinoline and its derivatives on the environment have been studied .
Biochemical Analysis
Biochemical Properties
8-Methylquinolin-3-amine dihydrochloride interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to exhibit potent in vitro antimalarial activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. For example, it has been found to be active against a non-small cell lung cancer cell line, A549, with an inhibition concentration value (IC50) of 29.4 μM . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It’s suggested that the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been reported that the compound has cured all animals at 25 mg/kg/day against drug-sensitive Plasmodium berghei and at 50 mg/kg/day against multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methylquinolin-3-amine dihydrochloride typically involves the reaction of 8-methylquinoline with an amine source under specific conditions. One common method includes the use of 8-methylquinoline and an amine such as 3-aminopropylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and recrystallization to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
8-methylquinolin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications such as pharmaceuticals and agrochemicals .
Scientific Research Applications
8-methylquinolin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antimalarial activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in treating infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
8-hydroxyquinoline: Known for its broad-spectrum antimicrobial activity.
2-methylquinoline: Used in the synthesis of various pharmaceuticals.
4-methylquinoline: Exhibits similar biological activities but with different potency levels.
Uniqueness
8-methylquinolin-3-amine dihydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications in scientific research make it a valuable compound in various fields .
Properties
CAS No. |
1296950-65-6 |
|---|---|
Molecular Formula |
C10H12Cl2N2 |
Molecular Weight |
231.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



